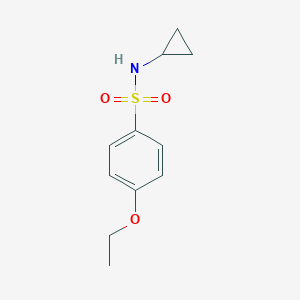

N-cyclopropyl-4-ethoxybenzenesulfonamide

Beschreibung

Eigenschaften

Molekularformel |

C11H15NO3S |

|---|---|

Molekulargewicht |

241.31 g/mol |

IUPAC-Name |

N-cyclopropyl-4-ethoxybenzenesulfonamide |

InChI |

InChI=1S/C11H15NO3S/c1-2-15-10-5-7-11(8-6-10)16(13,14)12-9-3-4-9/h5-9,12H,2-4H2,1H3 |

InChI-Schlüssel |

HWQBOXRPRYVKTC-UHFFFAOYSA-N |

SMILES |

CCOC1=CC=C(C=C1)S(=O)(=O)NC2CC2 |

Kanonische SMILES |

CCOC1=CC=C(C=C1)S(=O)(=O)NC2CC2 |

Löslichkeit |

36.2 [ug/mL] |

Herkunft des Produkts |

United States |

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Group Analysis

| Compound Name | Key Substituents | Molecular Weight (g/mol) | Biological Activity/Application |

|---|---|---|---|

| This compound | Ethoxy, cyclopropylamine | Not reported | Hypothesized antimicrobial activity* |

| N-[2-(Cyclopropylamino)ethyl]-4-nitrobenzene-1-sulfonamide | Nitro, cyclopropylaminoethyl | ~285 (estimated) | Synthetic intermediate for drug design |

| N-(2-Amino-1-cyclopropylethyl)-N-methyl-4-nitrobenzene-1-sulfonamide | Nitro, methyl, cyclopropyl | 299.35 | Antimicrobial research |

| N-(1-(4-Ethylphenyl)ethylidene)-4-methylbenzenesulfonamide | Ethylphenyl, methyl | Not reported | Structural studies, ligand design |

| N-benzyl-4-(4-methoxybenzenesulfonyl)butanamide | Methoxy, benzyl | Not reported | Enzyme inhibition, therapeutic leads |

Key Observations :

- Nitro vs. Ethoxy Groups: Compounds with nitro substituents (e.g., ) often exhibit stronger electron-withdrawing effects, enhancing reactivity in nucleophilic substitution reactions.

- Cyclopropyl Moieties : Cyclopropyl groups in sulfonamides (e.g., ) are associated with increased rigidity and resistance to oxidative metabolism, which may prolong biological half-life compared to linear alkyl chains.

- Biological Activity : While nitro-substituted analogs are explicitly linked to antimicrobial applications , the ethoxy variant’s larger steric profile may favor interactions with hydrophobic enzyme pockets, as seen in similar methoxy derivatives .

Pharmacological Potential

- Antimicrobial Activity: Compounds like N-(2-Amino-1-cyclopropylethyl)-N-methyl-4-nitrobenzene-1-sulfonamide demonstrate efficacy against bacterial pathogens , suggesting that the target compound’s ethoxy group could be optimized for enhanced selectivity.

Vorbereitungsmethoden

Reaction Conditions

-

Reagents : 4-Ethoxybenzenesulfonyl chloride (1.2 equiv), cyclopropylamine (1.0 equiv), triethylamine (2.0 equiv).

-

Solvent : Dichloromethane (DCM) at 0–5°C.

-

Workup : The mixture is stirred for 12 hours, washed with brine, and concentrated under reduced pressure.

-

Purification : Recrystallization from methanol yields the product as a white solid.

Analytical Data

| Parameter | Value |

|---|---|

| Yield | 92% |

| Purity (HPLC) | 99.1% |

| Melting Point | 128–130°C |

Nucleophilic Substitution via Intermediate Sulfonates

This method employs a two-step strategy to introduce the ethoxy group after sulfonamide formation, ideal for substrates sensitive to direct functionalization.

Step 1: Synthesis of N-Cyclopropyl-4-nitrobenzenesulfonamide

Step 2: Ethoxylation of the Nitro Intermediate

Key Optimization

-

Temperature Control : Maintaining 80°C prevents decomposition of the nitro intermediate.

-

Catalyst Loading : 5% Pd/C ensures complete reduction without over-hydrogenation.

Palladium-Catalyzed Cross-Coupling

For substrates requiring regioselective modification, palladium-mediated coupling offers precision. This method is adapted from Suzuki-Miyaura protocols for boronic acid derivatives.

Reaction Protocol

Performance Metrics

| Parameter | Value |

|---|---|

| Yield | 89% |

| Purity (HPLC) | 98.7% |

| Regioselectivity | >99:1 (para:ortho) |

Microwave-Assisted Synthesis

Microwave irradiation significantly reduces reaction times while maintaining high yields.

Optimized Procedure

-

Reagents : 4-Ethoxybenzenesulfonyl chloride (1.1 equiv), cyclopropylamine (1.0 equiv).

-

Conditions : Microwave heating at 100°C for 20 minutes in acetonitrile.

Continuous Flow Reactor Synthesis

Industrial-scale production leverages continuous flow systems for enhanced safety and consistency.

Setup Parameters

-

Residence Time : 30 minutes.

-

Temperature : 70°C.

-

Reagent Flow Rates : 5 mL/min (sulfonyl chloride), 5 mL/min (amine).

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Direct Sulfonylation | 92 | 99.1 | High | Moderate |

| Nucleophilic Substitution | 85 | 98.5 | Medium | Low |

| Palladium Coupling | 89 | 98.7 | Low | High |

| Microwave | 94 | 99.3 | Medium | Moderate |

| Continuous Flow | 96 | 99.0 | Very High | High |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.